Dexamethasone Sodium Phosphate Bisulfate Adduct
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Overview
Description
Dexamethasone Sodium Phosphate Bisulfate Adduct is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies. This compound is a derivative of dexamethasone, modified to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone Sodium Phosphate Bisulfate Adduct involves multiple steps, starting from the parent compound dexamethasone. The process typically includes the phosphorylation of dexamethasone to form dexamethasone sodium phosphate, followed by the addition of bisulfate to create the adduct. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reactions are carried out under controlled temperatures and pH levels to ensure the stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The production facilities are designed to maintain stringent environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone Sodium Phosphate Bisulfate Adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehydrogenated derivatives.
Scientific Research Applications
Dexamethasone Sodium Phosphate Bisulfate Adduct has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Dexamethasone Sodium Phosphate Bisulfate Adduct involves binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes. This leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation. The compound also inhibits the migration of leukocytes to sites of inflammation and reduces capillary permeability.
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone Sodium Phosphate
- Dexamethasone Phosphate Bisulfate Adduct
- Dexamethasone Ethyl Ester
- Dexamethasone Phosphate Diester
Uniqueness
Dexamethasone Sodium Phosphate Bisulfate Adduct is unique due to its enhanced solubility and stability compared to other dexamethasone derivatives. This makes it particularly useful in formulations requiring high solubility, such as injectable solutions and ophthalmic preparations.
Properties
CAS No. |
39005-10-2 |
---|---|
Molecular Formula |
C₂₂H₃₀FNa₂O₁₁PS |
Molecular Weight |
598.48 |
Synonyms |
(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxo-21-(phosphonooxy)-pregn-4-ene-1-sulfonic Acid Disodium Salt; _x000B_9-Fluoro-11β,17,21-trihydroxy-16α-methyl-3,20-dioxo-pregn-4-ene-1-sulfonic Acid 21-(dihydrogen phosphate) Disodium Salt |
Origin of Product |
United States |
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